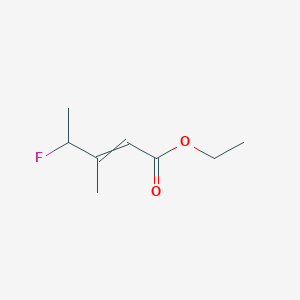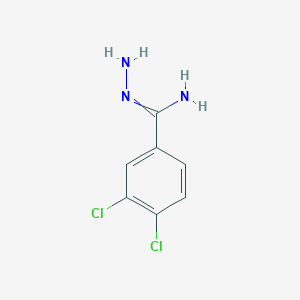
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen atoms, including fluorine and iodine, attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Ether Formation: Formation of the phenoxy group through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable leaving groups under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Catalysis: Use of metal catalysts such as palladium or copper to facilitate halogenation and ether formation reactions.
Continuous Flow Chemistry: Implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using coupling reagents and catalysts.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Electrophiles: Alkyl halides, acyl chlorides
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of ethers, amines, or other substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of partially or fully reduced aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Difluoro-2-(4-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(5-chloro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(5-fluoro-2-bromo-phenoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen atoms and functional groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H5F6IO |
|---|---|
Poids moléculaire |
418.07 g/mol |
Nom IUPAC |
1,3-difluoro-2-(5-fluoro-2-iodophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6IO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
Clé InChI |
ZJDMXOWDBDABET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)

![2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-](/img/structure/B14089755.png)

![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089761.png)
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)





